molecular formula C21H19NO5 B033800 (1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate CAS No. 19719-68-7

(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate

Cat. No. B033800
CAS RN: 19719-68-7
M. Wt: 365.4 g/mol
InChI Key: RXJPWSNADZLBGB-GWTOYCKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate, commonly known as NMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. NMN is a derivative of nicotinamide riboside, a molecule that is involved in the production of energy in cells.

Mechanism of Action

NMN is converted into nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is a molecule that is involved in many cellular processes, including energy production and DNA repair. NMN has been shown to increase NAD+ levels in cells, which may explain its health benefits.
Biochemical and Physiological Effects
NMN has been shown to have several biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of type 2 diabetes. NMN has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, NMN has been found to activate sirtuins, a family of enzymes that are involved in regulating cellular metabolism and aging.

Advantages and Limitations for Lab Experiments

NMN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been extensively studied, and its effects are well documented. However, there are also some limitations to using NMN in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. In addition, it has not been extensively studied in humans, so its effects in humans are not well understood.

Future Directions

There are several future directions for research on NMN. One area of research is the potential use of NMN in the treatment of age-related diseases. NMN has been shown to activate sirtuins, which are involved in regulating cellular metabolism and aging. Another area of research is the potential use of NMN in the treatment of type 2 diabetes. NMN has been shown to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of this disease. Finally, more research is needed to understand the long-term effects of NMN in humans. While NMN has been extensively studied in animals, its effects in humans are not well understood.

Synthesis Methods

The synthesis of NMN involves a series of chemical reactions that convert nicotinamide riboside into NMN. The first step involves the protection of the hydroxyl group of nicotinamide riboside using a protecting group such as p-methoxybenzyl chloride. The protected nicotinamide riboside is then treated with p-nitrobenzoyl chloride to form NMN. The final step involves the removal of the protecting group to obtain pure NMN. The overall yield of the synthesis method is approximately 30%.

Scientific Research Applications

NMN has been extensively studied for its potential health benefits. It has been shown to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of type 2 diabetes. NMN has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, NMN has been found to activate sirtuins, a family of enzymes that are involved in regulating cellular metabolism and aging.

properties

CAS RN

19719-68-7

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

[(1S,4R)-7-(4-methoxyphenyl)-7-bicyclo[2.2.1]hept-2-enyl] 4-nitrobenzoate

InChI

InChI=1S/C21H19NO5/c1-26-19-12-8-17(9-13-19)21(15-4-5-16(21)7-6-15)27-20(23)14-2-10-18(11-3-14)22(24)25/h2-5,8-13,15-16H,6-7H2,1H3/t15-,16+,21?

InChI Key

RXJPWSNADZLBGB-GWTOYCKXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

SMILES

COC1=CC=C(C=C1)C2(C3CCC2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

synonyms

(1β,4β,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate

Origin of Product

United States

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